molecular formula C17H12Br2N2O4 B11665357 (4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione

(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione

Cat. No.: B11665357
M. Wt: 468.1 g/mol
InChI Key: PMDHYOFDFSWQCD-SDQBBNPISA-N
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Description

(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-bromophenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the final pyrazolidine-3,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding quinone derivatives.

    Reduction: Formation of corresponding alcohol derivatives.

    Substitution: Formation of methoxy or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, this compound is used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares similar functional groups and structural features, making it a useful comparison for studying structure-activity relationships.

    2-Fluorodeschloroketamine: Although primarily known for its anesthetic properties, this compound’s structural similarities provide insights into the effects of halogen substitution on biological activity.

Uniqueness

(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione is unique due to its combination of bromine, hydroxyl, and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12Br2N2O4

Molecular Weight

468.1 g/mol

IUPAC Name

(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C17H12Br2N2O4/c1-25-14-8-9(7-13(19)15(14)22)6-12-16(23)20-21(17(12)24)11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,20,23)/b12-6-

InChI Key

PMDHYOFDFSWQCD-SDQBBNPISA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)Br)O

Origin of Product

United States

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